

# Application Notes: Azido-PEG<sub>4</sub>-TFP Ester for SPAAC

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Azido-PEG<sub>4</sub>-TFP ester

CAS No.: 1807505-33-4

Cat. No.: S3398877

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**Azido-PEG<sub>4</sub>-TFP ester** is a heterobifunctional crosslinker essential for bioconjugation. Its azide group reacts with **DBCO** (dibenzocyclooctyne) via a SPAAC reaction, while the TFP ester targets primary amines, enabling facile linkage of amines to DBCO-functionalized molecules [1] [2]. The integrated PEG spacer enhances water solubility and reduces steric hindrance [2].

- **Key Advantages:** The TFP ester offers superior hydrolytic stability and higher reactivity toward amines at pH 7.5-8.0 compared to traditional NHS esters [3]. The copper-free nature of SPAAC avoids metal-induced toxicity and biomolecule damage, making it ideal for sensitive biological applications [4].
- **Primary Applications:** This reagent is widely used for conjugating proteins, antibodies, oligonucleotides, and other amine-containing molecules to azide-reactive partners like DBCO. Its properties are beneficial for constructing probes, drug conjugates, and diagnostic tools [1].

## Reagent Properties & Handling

The table below summarizes the key physicochemical properties of Azido-PEG<sub>4</sub>-TFP ester:

Property	Specification
CAS Number	1807505-33-4 [2]

Property	Specification
Molecular Formula	Information not available in search results
Molecular Weight	Information not available in search results
PEG Spacer Length	4 PEG units (~16 atoms, ~17.9 Å) [1]
Azide Group Reactivity	Copper-free SPAAC with DBCO/BCN [2]
TFP Ester Reactivity	With primary & secondary amines (pH 7.5-8.5) [3]
Solubility	Soluble in organic solvents (DMSO, DMAC) [1]; PEG spacer imparts water solubility [2]
Storage	-20°C; protect from moisture [1]

## Reaction Optimization Data

A recent 2025 study systematically investigated factors affecting SPAAC kinetics, providing a quantitative basis for protocol optimization [5]. The following tables summarize the key findings.

**Table 1: SPAAC Rate Constants by Buffer and pH** Reaction between sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside at 37°C [5]

Buffer (at 37°C)	pH 7.0	pH 8.5	pH 10.0
PBS	0.85 M <sup>-1</sup> s <sup>-1</sup>	0.91 M <sup>-1</sup> s <sup>-1</sup>	1.01 M <sup>-1</sup> s <sup>-1</sup>
HEPES	1.22 M <sup>-1</sup> s <sup>-1</sup>	1.18 M <sup>-1</sup> s <sup>-1</sup>	1.10 M <sup>-1</sup> s <sup>-1</sup>
Borate	0.94 M <sup>-1</sup> s <sup>-1</sup>	1.08 M <sup>-1</sup> s <sup>-1</sup>	1.18 M <sup>-1</sup> s <sup>-1</sup>
MES	0.79 M <sup>-1</sup> s <sup>-1</sup>	0.85 M <sup>-1</sup> s <sup>-1</sup>	Not reported
DMEM	0.97 M <sup>-1</sup> s <sup>-1</sup>	Not reported	Not reported

Buffer (at 37°C)	pH 7.0	pH 8.5	pH 10.0
RPMI	0.77 M <sup>-1</sup> s <sup>-1</sup>	Not reported	Not reported

**Table 2: Influence of Azide Type and Temperature** *Reaction of sulfo-DBCO-amine in PBS buffer [5]*

Azide	25°C	37°C
1-azido-1-deoxy-β-D-glucopyranoside	0.69 M <sup>-1</sup> s <sup>-1</sup>	0.85 M <sup>-1</sup> s <sup>-1</sup>
3-azido-L-alanine	0.26 M <sup>-1</sup> s <sup>-1</sup>	0.32 M <sup>-1</sup> s <sup>-1</sup>

Key optimization insights from this data [5]:

- **Buffer and pH:** HEPES buffer (pH 7.0) generally supports the fastest SPAAC rates. Higher pH increases reaction rates in PBS and borate buffers.
- **Temperature:** Reactions at 37°C are consistently faster than at 25°C.
- **Azide Structure:** Azides on electron-rich scaffolds (e.g., sugars) react faster than those on amino acids.

## Step-by-Step Conjugation Protocol

This protocol outlines a two-step conjugation of an amine-containing molecule (e.g., a protein) to a DBCO-modified molecule using Azido-PEG<sub>4</sub>-TFP ester as the linker.



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Diagram 1: Two-step conjugation workflow using Azido-PEG<sub>4</sub>-TFP Ester.

## Step 1: Amine Functionalization with Azide

This step modifies your amine-containing molecule with the azide group.

- **Preparation of Reagents**

- **Stock Solution:** Dissolve Azido-PEG<sub>4</sub>-TFP ester in a dry, anhydrous solvent like DMSO or DMAC to a typical concentration of 10-50 mM [1].
- **Amine Solution:** Prepare the target molecule (e.g., protein, antibody) at 1-10 mg/mL in a suitable amine-free buffer. **Recommended buffer: PBS or HEPES (pH 7.5-8.0)** [3] [5].

- **Reaction**

- Add a 5-20 molar excess of the Azido-PEG<sub>4</sub>-TFP ester stock solution drop-wise to the amine solution with gentle stirring.
- React for **2-4 hours at 4°C** (or 1-2 hours at room temperature) to minimize hydrolysis.

- **Purification**

- Purify the azide-functionalized molecule from unreacted crosslinker using size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis.
- Confirm functionalization if possible (e.g., by azide assay or mass spectrometry).

## Step 2: SPAAC Conjugation with DBCO

This step links the azide-functionalized molecule to a DBCO partner.

- **Reaction Setup**

- Mix the azide-functionalized molecule with the DBCO-modified molecule. Use a **10-30% molar excess of the azide component** to ensure complete reaction of the valuable DBCO reagent.
- The reaction is highly flexible but performs best in **HEPES or PBS buffer at pH 7.0-8.5** [5].

- **Incubation**

- Allow the reaction to proceed for **2-24 hours**, depending on the concentration and value of your materials.
- Temperature can be adjusted from **4°C to 37°C** based on stability needs, with higher temperatures accelerating the reaction [5].

- **Purification & Analysis**

- Purify the final conjugate using HPLC, FPLC, or dialysis.
- Analyze the product using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation efficiency and identity.

## Troubleshooting Guide

Problem	Potential Cause	Solution
Low Amine Coupling Yield	TFP ester hydrolysis; suboptimal pH	Use fresh, dry stock solution; ensure reaction pH is 7.5-8.5 [3].
Slow SPAAC Reaction	Suboptimal buffer/pH; low temperature	Switch to HEPES buffer; increase pH to 7.5-8.5; incubate at 25-37°C [5].
Precipitate Formed	Organic solvent concentration too high	When adding stock solution, ensure DMSO/DMAC is $\leq 5\%$ of the total reaction volume.
Low Final Conjugate Yield	Incomplete removal of unreacted azide after Step 1	Ensure thorough purification after the initial amine functionalization step.

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## References

1. DBCO-dPEG<sup>®</sup><sub>4</sub>-TFP Ester [vectorlabs.com]
2. Azido-PEG<sub>4</sub>-TFP ester, 1807505-33-4 [broadpharm.com]
3. Azido-dPEG<sup>®</sup><sub>24</sub>-TFP Ester [vectorlabs.com]
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**Address:** Ontario, CA 91761, United States

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